

In-depth Technical Guide on the ACE Inhibitory Peptide YYLLVR

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Compound of Interest

Compound Name: Yyllvr

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Abstract

YYLLVR is a novel hexapeptide identified from hazelnut protein hydrolysates that demonstrates significant potential as a therapeutic agent for hypertension and associated endothelial dysfunction. This peptide, with the amino acid sequence Tyr-Tyr-Leu-Leu-Val-Arg, exhibits potent angiotensin-converting enzyme (ACE) inhibitory activity. In vivo studies have confirmed its antihypertensive effects, showcasing its ability to significantly lower both systolic and diastolic blood pressure in spontaneously hypertensive rats. Furthermore, **YYLLVR** has been shown to improve endothelial function by activating angiotensin-converting enzyme 2 (ACE2), a key counter-regulatory enzyme in the renin-angiotensin system. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **YYLLVR**, including detailed experimental protocols and a summary of key quantitative data.

Structure and Chemical Properties

The fundamental structure of **YYLLVR** is a linear sequence of six amino acids: Tyrosine-Tyrosine-Leucine-Leucine-Valine-Arginine.

Physicochemical Properties

A summary of the key physicochemical properties of **YYLLVR** is presented in Table 1. These values are calculated based on the peptide's amino acid sequence and are essential for understanding its behavior in biological systems and for the development of analytical and formulation protocols.

Table 1: Physicochemical Properties of **YYLLVR**

Property	Value	Method
Amino Acid Sequence	Tyr-Tyr-Leu-Leu-Val-Arg (YYLLVR)	Primary Research
Molecular Formula	C47H74N10O10	Calculation
Molecular Weight	943.15 g/mol	Calculation
Isoelectric Point (pI)	9.74	Calculation
Solubility	Predicted to be soluble in acidic aqueous solutions due to the basic nature of Arginine. For hydrophobic peptides, organic solvents like DMSO followed by aqueous dilution are recommended.	General Peptide Chemistry
Stability	As a lyophilized powder, hazelnut-derived peptides can be stable for extended periods when stored at -20°C or below. In solution, stability is dependent on pH and temperature, with repeated freeze-thaw cycles being detrimental. ^{[1][2]}	General Peptide Chemistry

Biological Activity and Mechanism of Action

YYLLVR primarily functions as an inhibitor of the angiotensin-converting enzyme (ACE). By blocking ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure.

Recent research has also elucidated a novel mechanism of action involving the activation of ACE2.[3] This dual action on the renin-angiotensin system makes **YYLLVR** a particularly interesting candidate for cardiovascular drug development.

ACE Inhibition

In vitro assays have demonstrated that **YYLLVR** is a potent inhibitor of ACE, with an inhibitory rate of 89.10%. Molecular docking studies suggest a strong binding affinity to the active site of ACE, with a calculated binding energy of -35.98 kcal/mol.

Endothelial Function and ACE2 Activation

Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that **YYLLVR** can upregulate the expression and activity of ACE2.[3] This is a significant finding, as ACE2 plays a crucial role in balancing the effects of the classical ACE/Angiotensin II axis. The activation of the ACE2/Angiotensin-(1-7)/Mas receptor axis by **YYLLVR** promotes vasodilation and has protective effects on the endothelium.[3]

Antihypertensive Effects in Vivo

In studies with spontaneously hypertensive rats (SHRs), oral administration of **YYLLVR** at a dose of 60 mg/kg body weight per day resulted in a significant reduction in blood pressure. Specifically, systolic blood pressure was decreased by 53.48 mmHg and diastolic blood pressure by 37.57 mmHg.

Table 2: Summary of Quantitative Biological Data for **YYLLVR**

Parameter	Value	Experimental Model
ACE Inhibition Rate	89.10%	In vitro enzyme assay
Binding Energy to ACE	-35.98 kcal/mol	Molecular Docking
Systolic Blood Pressure Reduction	53.48 mmHg	Spontaneously Hypertensive Rats
Diastolic Blood Pressure Reduction	37.57 mmHg	Spontaneously Hypertensive Rats
Effective Concentration in HUVECs	25–200 μ M	In vitro cell culture

Experimental Protocols

This section provides an overview of the methodologies used to characterize the synthesis, activity, and effects of **YYLLVR**.

Peptide Synthesis and Purification

YYLLVR is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

- **Resin Preparation:** A suitable resin, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
- **Amino Acid Coupling:** The C-terminal amino acid (Arginine) is first coupled to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the activation and coupling of the next Fmoc-protected amino acid.
- **Cleavage and Deprotection:** Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

- **Purification:** The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

ACE Inhibition Assay

The ACE inhibitory activity of **YYLLVR** is determined using a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Protocol:

- **Reagent Preparation:** Prepare solutions of ACE, HHL substrate, and the **YYLLVR** peptide at various concentrations.
- **Incubation:** A pre-incubation of ACE with the **YYLLVR** peptide is performed.
- **Reaction Initiation:** The HHL substrate is added to the mixture to start the enzymatic reaction.
- **Reaction Termination:** The reaction is stopped by the addition of an acid, such as hydrochloric acid.
- **Quantification:** The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by HPLC. The percentage of ACE inhibition is calculated by comparing the rate of hippuric acid formation in the presence and absence of the inhibitor.

Molecular Docking Simulation

To understand the interaction between **YYLLVR** and ACE at a molecular level, in silico molecular docking studies are performed.

Workflow:

- **Protein and Ligand Preparation:** The three-dimensional structure of human ACE is obtained from a protein database (e.g., PDB). The structure of **YYLLVR** is built and optimized using molecular modeling software.

- **Docking Simulation:** A docking program is used to predict the binding pose of **YYLLVR** within the active site of ACE. The simulation explores various conformations and orientations of the peptide to find the most energetically favorable binding mode.
- **Analysis:** The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between **YYLLVR** and the amino acid residues of the ACE active site. The binding energy is calculated to estimate the affinity of the interaction.

In Vivo Antihypertensive Activity Assessment

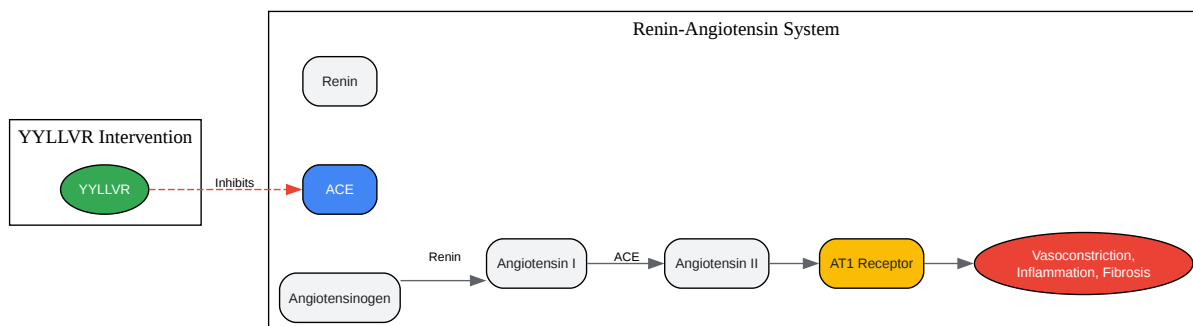
The effect of **YYLLVR** on blood pressure is evaluated using spontaneously hypertensive rats (SHRs), a well-established animal model for human essential hypertension.

Protocol:

- **Animal Acclimatization:** SHRs are acclimatized to the laboratory conditions.
- **Drug Administration:** **YYLLVR** is administered orally to the treatment group, typically via gavage, at a predetermined dose (e.g., 60 mg/kg/day). A control group receives a vehicle solution.
- **Blood Pressure Measurement:** Systolic and diastolic blood pressure are measured at regular intervals using a noninvasive tail-cuff method.
- **Data Analysis:** The changes in blood pressure over time are recorded and statistically analyzed to determine the antihypertensive effect of **YYLLVR**.

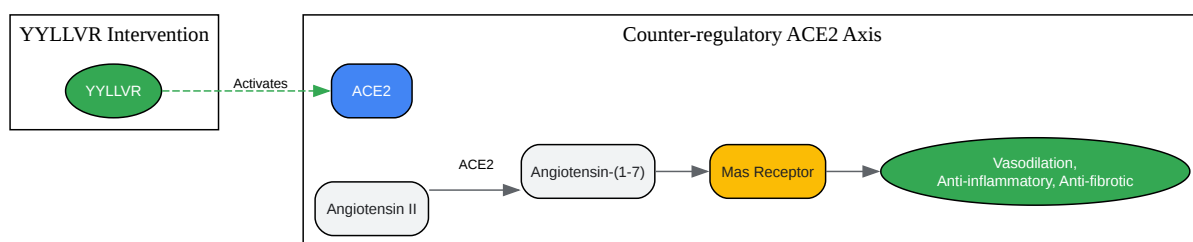
Signaling Pathways and Logical Relationships

The biological effects of **YYLLVR** are mediated through its interaction with the renin-angiotensin system. The following diagrams illustrate the key signaling pathways and the logical workflow of its investigation.



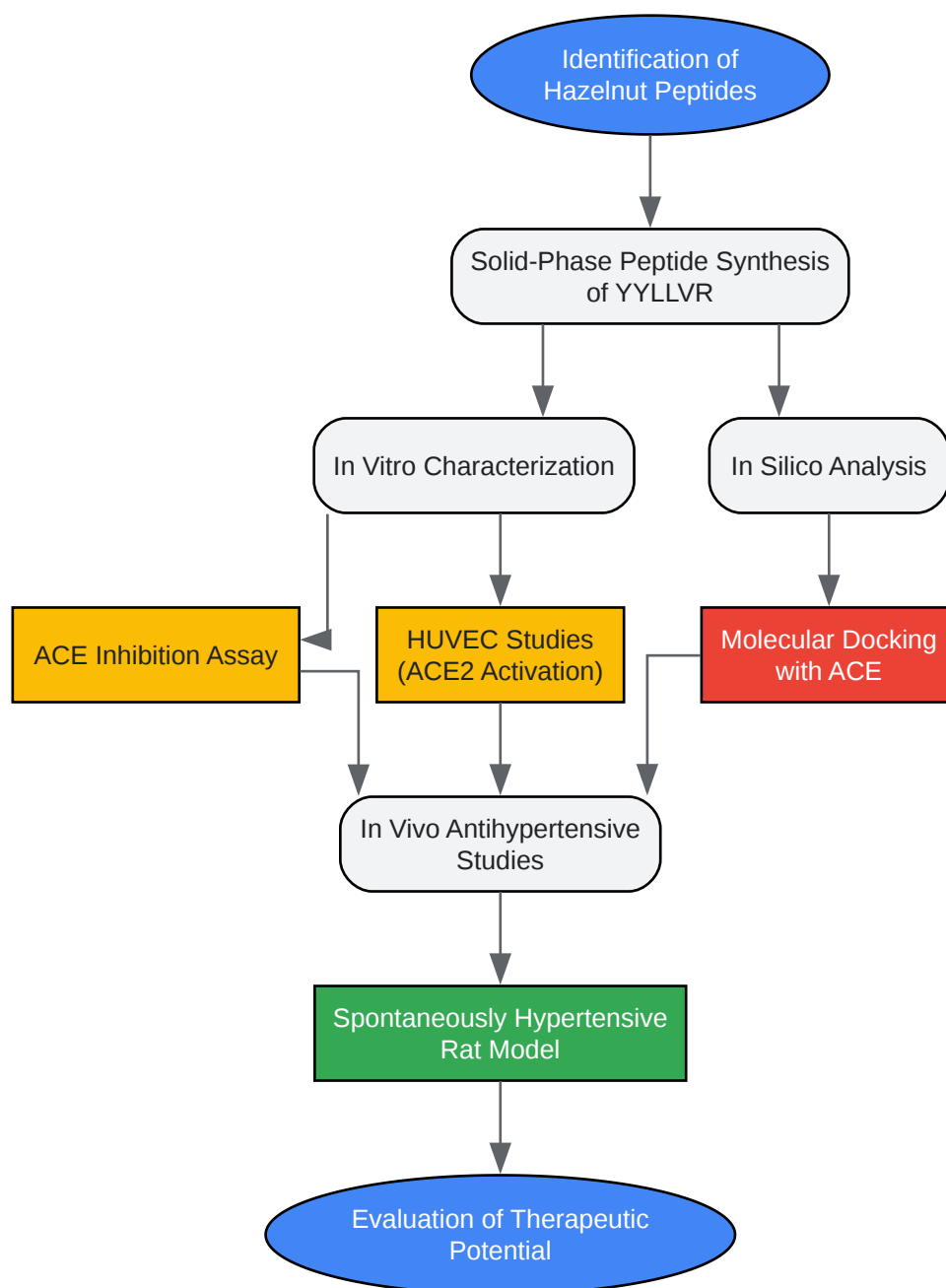
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Diagram 1: **YYLLVR**'s inhibitory action on the classical renin-angiotensin system.



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Diagram 2: **YYLLVR**'s activation of the protective ACE2/Ang-(1-7)/Mas receptor axis.



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Diagram 3: Logical workflow for the investigation of **YYLLVR**.

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References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Hazelnut-Derived Peptide YYLLVR Improves Endothelial Dysfunction in Hypertension by Activating ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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